Cas no 937621-44-8 (3-[(4-fluorophenyl)methyl]azetidine)

3-[(4-Fluorophenyl)methyl]azetidine is a fluorinated azetidine derivative characterized by its compact, rigid azetidine ring and a 4-fluorobenzyl substituent. This structure imparts favorable steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the azetidine ring contributes to conformational constraint, improving binding affinity in target interactions. Its well-defined stereochemistry and high purity make it suitable for precision applications in medicinal chemistry, particularly in the development of CNS-active compounds and enzyme inhibitors. The compound’s synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs.
3-[(4-fluorophenyl)methyl]azetidine structure
937621-44-8 structure
商品名:3-[(4-fluorophenyl)methyl]azetidine
CAS番号:937621-44-8
MF:C10H12FN
メガワット:165.207386016846
CID:1983026
PubChem ID:16780166

3-[(4-fluorophenyl)methyl]azetidine 化学的及び物理的性質

名前と識別子

    • 3-[(4-fluorophenyl)methyl]azetidine
    • 3-(4-fluorobenzyl)azetidine
    • AC1Q4MDO
    • AGN-PC-015YSD
    • CTK5H2928
    • MolPort-004-299-646
    • AKOS000135709
    • AG-H-83004
    • MCULE-9785486233
    • SB51921
    • 937621-44-8
    • F8889-3712
    • AS-50603
    • SCHEMBL17296085
    • EN300-35929
    • CS-0058168
    • P10690
    • DTXSID00588373
    • インチ: InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2
    • InChIKey: XNDJLHUZUSQKTB-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)F)CC2CNC2

計算された属性

  • せいみつぶんしりょう: 165.095377549g/mol
  • どういたいしつりょう: 165.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 12Ų

3-[(4-fluorophenyl)methyl]azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F8889-3712-5g
3-[(4-fluorophenyl)methyl]azetidine
937621-44-8 95%+
5g
$2061.0 2023-09-05
Enamine
EN300-35929-1.0g
3-[(4-fluorophenyl)methyl]azetidine
937621-44-8 90.0%
1.0g
$642.0 2025-02-20
Life Chemicals
F8889-3712-10g
3-[(4-fluorophenyl)methyl]azetidine
937621-44-8 95%+
10g
$2885.0 2023-09-05
TRC
F791943-10mg
3-[(4-Fluorophenyl)methyl]azetidine Hydrochloride
937621-44-8
10mg
$ 70.00 2022-06-04
Enamine
EN300-35929-2.5g
3-[(4-fluorophenyl)methyl]azetidine
937621-44-8 90.0%
2.5g
$1260.0 2025-02-20
Enamine
EN300-35929-10.0g
3-[(4-fluorophenyl)methyl]azetidine
937621-44-8 90.0%
10.0g
$2762.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA566-100MG
3-[(4-fluorophenyl)methyl]azetidine
937621-44-8 95%
100MG
¥ 1,306.00 2023-04-12
1PlusChem
1P006ESD-250mg
3-(4-FLUOROBENZYL)AZETIDINE
937621-44-8 97%
250mg
$220.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128808-1g
3-[(4-Fluorophenyl)methyl]azetidine
937621-44-8 98%
1g
¥20109.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA566-500mg
3-[(4-fluorophenyl)methyl]azetidine
937621-44-8 95%
500mg
¥3794.0 2024-04-16

3-[(4-fluorophenyl)methyl]azetidine 関連文献

3-[(4-fluorophenyl)methyl]azetidineに関する追加情報

Introduction to 3-[(4-fluorophenyl)methyl]azetidine (CAS No. 937621-44-8)

3-[(4-fluorophenyl)methyl]azetidine, a compound with the chemical identifier CAS No. 937621-44-8, is a molecule of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a 4-fluorophenyl moiety in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The synthesis and characterization of 3-[(4-fluorophenyl)methyl]azetidine have been subjects of extensive study due to its structural complexity and potential pharmacological relevance. The azetidine ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in bioactive compounds, often contributing to their binding affinity and metabolic stability. The introduction of fluorine at the para position of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.

In recent years, there has been growing interest in the development of azetidine-based drugs due to their ability to modulate various biological pathways. For instance, studies have shown that azetidine derivatives can exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. The compound 3-[(4-fluorophenyl)methyl]azetidine has been investigated for its potential role in these areas, with preliminary findings suggesting promising activity as an anti-inflammatory agent.

The fluorine atom in the 4-fluorophenyl group not only influences the electronic properties of the molecule but also plays a crucial role in its interactions with biological targets. Fluorine substitution is a well-established strategy in medicinal chemistry to improve drug-like properties such as binding affinity, selectivity, and pharmacokinetics. The incorporation of fluorine into azetidine derivatives has led to the discovery of several lead compounds with therapeutic potential.

Recent advances in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural features that contribute to the biological activity of 3-[(4-fluorophenyl)methyl]azetidine. These studies have highlighted the importance of optimizing both the azetidine core and the substituent groups to achieve desired pharmacological effects. For example, modifications at the nitrogen atoms of the azetidine ring can significantly alter the compound's interactions with biological targets, leading to enhanced efficacy or improved selectivity.

The synthesis of 3-[(4-fluorophenyl)methyl]azetidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cyclization processes, and functional group interconversions. The use of advanced synthetic techniques such as transition metal-catalyzed reactions has enabled more efficient and scalable production methods for this compound.

Evaluation of the pharmacological properties of 3-[(4-fluorophenyl)methyl]azetidine has been conducted through both in vitro and in vivo studies. In vitro assays have revealed that this compound exhibits significant inhibitory activity against various enzymes and receptors relevant to inflammatory diseases and cancer. In vivo studies have further supported these findings by demonstrating its ability to modulate disease-related pathways in animal models.

The potential therapeutic applications of 3-[(4-fluorophenyl)methyl]azetidine are broad, encompassing areas such as immunomodulation, anti-cancer therapy, and neuroprotection. Its unique structural features make it a versatile scaffold for further derivatization to develop more potent and selective drug candidates. Ongoing research aims to explore new analogs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

The development of novel pharmaceuticals relies heavily on innovative synthetic methodologies and structural optimization strategies. The case of 3-[(4-fluorophenyl)methyl]azetidine exemplifies how structural modifications can lead to significant improvements in drug-like properties. By leveraging cutting-edge technologies in synthetic chemistry and biopharmaceutical research, scientists are paving the way for next-generation therapeutics based on this promising scaffold.

In conclusion, 3-[(4-fluorophenyl)methyl]azetidine (CAS No. 937621-44-8) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with its observed biological activities, make it a valuable candidate for further development into novel drugs. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing unmet medical needs.

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Amadis Chemical Company Limited
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清らかである:99%
はかる:1g
価格 ($):806.0